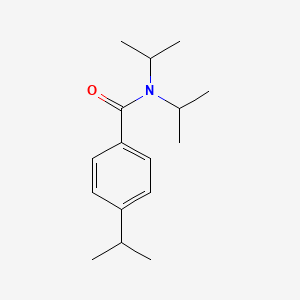

n,n,4-Tri(propan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 20077 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of NSC 20077 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and yield.

Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial production methods for NSC 20077 may involve scaling up these laboratory procedures, ensuring that the reactions are efficient and cost-effective on a larger scale.

Chemical Reactions Analysis

NSC 20077 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

Substitution: NSC 20077 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

NSC 20077 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.

Medicine: NSC 20077 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of NSC 20077 involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, affecting various biological pathways. The exact pathways and targets depend on the specific application and context of the compound’s use.

Comparison with Similar Compounds

NSC 20077 can be compared with other similar compounds to highlight its uniqueness:

NSC 125973: This compound shares some structural similarities with NSC 20077 but differs in its specific functional groups and reactivity.

NSC 181339-01: Another related compound, known for its distinct chemical properties and applications.

The unique properties of NSC 20077, such as its specific reactivity and interactions, make it a valuable compound for various scientific and industrial applications.

Biological Activity

n,n,4-Tri(propan-2-yl)benzamide, a compound characterized by its unique isopropyl substituents, has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical formula of this compound is C15H21N. The presence of three isopropyl groups on the benzamide structure significantly influences its solubility and interaction with biological targets.

Target Receptors

Research indicates that this compound primarily interacts with the serotonergic system , specifically targeting the 5-HT1A and 5-HT3 receptors . These receptors are crucial for modulating mood and anxiety responses in the central nervous system.

Mode of Action

The compound modulates serotonin levels in the brain, leading to potential antidepressant-like effects. In animal models, such as the forced swimming test (FST) and tail suspension test (TST), it has demonstrated significant antidepressant activity.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits low toxicity in animal models. It shows good bioavailability and can cross the blood-brain barrier effectively, making it a candidate for treating mood disorders .

Antiparasitic Activity

In a phenotypic screening study for antiparasitic compounds against Trypanosoma brucei, various benzamide derivatives were evaluated. While this compound itself was not directly tested, related compounds demonstrated significant efficacy against this parasite, suggesting a potential avenue for further exploration in similar chemical classes .

Cytotoxicity Studies

Recent studies involving similar benzamide derivatives have shown promising cytotoxic effects against various cancer cell lines. Notably, compounds with structural similarities exhibited potent cytotoxicities under 6.5 µM against Molt-3 leukemia cells and other solid tumors. This suggests that this compound may also warrant investigation for its anticancer properties .

Study on Antidepressant Effects

A study conducted on the effects of this compound revealed that it significantly reduced depressive-like behaviors in mice. The results indicated that the compound could enhance serotonergic neurotransmission, which is critical for alleviating symptoms of depression.

| Test Type | Result | Significance |

|---|---|---|

| Forced Swimming Test | Reduced immobility time | Suggests antidepressant-like activity |

| Tail Suspension Test | Reduced immobility time | Further confirms potential antidepressant effects |

Anticancer Potential

In vitro assays on similar benzamide compounds indicated their ability to induce apoptosis in cancer cells. For instance, compounds designed with similar structural motifs showed enhanced apoptosis and inhibited proliferation in HeLa cells.

| Compound | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Compound 1j | 1.5 | Cervical carcinoma | Induces apoptosis via miR-21 inhibition |

| Compound 10l | <6.5 | Leukemia | Causes S-phase arrest |

Properties

CAS No. |

20308-37-6 |

|---|---|

Molecular Formula |

C16H25NO |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N,N,4-tri(propan-2-yl)benzamide |

InChI |

InChI=1S/C16H25NO/c1-11(2)14-7-9-15(10-8-14)16(18)17(12(3)4)13(5)6/h7-13H,1-6H3 |

InChI Key |

ZPSZQOJQFQECCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.